Oxolane;trichlorochromium (CrCl3(THF)3) is a discrete, molecular chromium(III) complex widely utilized as a highly reactive, organic-soluble precursor in coordination chemistry and homogeneous catalysis[1]. Unlike its polymeric anhydrous counterpart, this tetrahydrofuran adduct features labile ligands that facilitate rapid substitution reactions. For industrial and laboratory procurement, its value lies in bypassing the severe insolubility of anhydrous chromium(III) chloride while avoiding the destructive moisture content of chromium(III) chloride hexahydrate [2]. This makes it the definitive starting material for synthesizing advanced olefin polymerization catalysts and sensitive organochromium reagents.
Substituting CrCl3(THF)3 with cheaper alternatives routinely leads to synthetic failure or severe process delays [1]. Anhydrous CrCl3 exists as a robust, polymeric solid that is virtually insoluble in standard organic solvents, requiring hazardous, time-consuming activation—such as prolonged Soxhlet extraction with zinc dust—to achieve reactivity [2]. Conversely, attempting to use the highly soluble CrCl3·6H2O introduces stoichiometric amounts of water into the system, which irreversibly hydrolyzes moisture-sensitive ligands, quenches alkylating activators like methylaluminoxane (MAO), and poisons catalytic organometallic syntheses [1].
Anhydrous CrCl3 is a polymeric solid that exhibits extreme kinetic inertness and insolubility in tetrahydrofuran (THF). To utilize anhydrous CrCl3 for complex synthesis, it typically requires up to 15 hours of continuous Soxhlet extraction in the presence of a reducing agent (zinc dust) to break the polymeric lattice and form a soluble reactive species [1]. In direct contrast, procured CrCl3(THF)3 is a discrete molecular complex that dissolves readily in THF, dichloromethane, and toluene at room temperature, allowing immediate ligand substitution without any activation step [2].
| Evidence Dimension | Solvent dissolution and activation time |
| Target Compound Data | CrCl3(THF)3: Immediate dissolution at room temperature |
| Comparator Or Baseline | Anhydrous CrCl3: ~15 hours of Soxhlet extraction with Zn dust |
| Quantified Difference | Eliminates ~15 hours of hazardous precursor activation |
| Conditions | Standard organometallic synthesis in THF solvent |
Procuring the pre-formed THF adduct drastically reduces synthetic lead times and eliminates the need for specialized, labor-intensive activation protocols.
In the synthesis of high-performance diimine chromium(III) complexes used for ethylene polymerization, the choice of chromium precursor dictates the viability of the reaction. Utilizing CrCl3(THF)3 allows for direct reaction with diimine ligands in THF, achieving isolated yields of 60–80% within 8–15 hours at room temperature [1]. Attempting the same direct coordination with untreated anhydrous CrCl3 results in negligible yields due to its complete lack of solubility and reactivity under mild conditions, necessitating harsh, yield-destroying workarounds[2].
| Evidence Dimension | Catalyst synthesis yield and conditions |
| Target Compound Data | CrCl3(THF)3: 60–80% yield at room temperature (8-15 h) |
| Comparator Or Baseline | Anhydrous CrCl3: Negligible yield under identical mild conditions |
| Quantified Difference | >60% increase in yield without thermal or reductive activation |
| Conditions | Diimine ligand coordination in THF at room temperature |
For catalyst manufacturing, this compound ensures high-yield, reproducible coordination under mild conditions, preventing the loss of expensive proprietary ligands.
Many modern chromium-catalyzed processes, such as ethylene tetramerization, rely on highly moisture-sensitive co-catalysts like methylaluminoxane (MAO) or sensitive phosphine ligands (e.g., PNP pincer ligands) [1]. While CrCl3·6H2O is cheap and soluble, its six equivalents of coordinated water violently react with and destroy these reagents. CrCl3(THF)3 provides a strictly anhydrous, soluble Cr(III) center, preventing the hydrolysis of expensive ligands and ensuring that co-catalysts are utilized for activation rather than being consumed by water quenching [2].
| Evidence Dimension | Water content and reagent compatibility |
| Target Compound Data | CrCl3(THF)3: 0 equivalents of water; fully compatible with MAO |
| Comparator Or Baseline | CrCl3·6H2O: 6 equivalents of water; completely quenches MAO |
| Quantified Difference | Prevents 100% of moisture-induced reagent degradation |
| Conditions | Organometallic synthesis requiring MAO or Grignard activation |
Procuring the anhydrous THF adduct is mandatory for any workflow involving moisture-sensitive organometallic reagents or highly reactive pincer ligands.
The exact purity of the CrCl3(THF)3 precursor directly dictates downstream catalytic performance. Studies on ethylene tetramerization using PNP-chromium catalysts demonstrate that high-purity, strictly anhydrous CrCl3(THF)3 yields an activity of up to 6600 kg/g-Cr/h[1]. However, if the precursor is contaminated with the hydrated species CrCl3(THF)2(H2O)—a common issue in poorly sourced batches—catalytic activity drops sharply to approximately 3000 kg/g-Cr/h due to partial catalyst deactivation [1].
| Evidence Dimension | Ethylene tetramerization activity |
| Target Compound Data | Strictly anhydrous CrCl3(THF)3: ~6600 kg/g-Cr/h |
| Comparator Or Baseline | Hydrated impurity CrCl3(THF)2(H2O): ~3000 kg/g-Cr/h |
| Quantified Difference | 120% increase in catalytic activity with high-purity precursor |
| Conditions | Ethylene tetramerization using[iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]− |
Buyers must prioritize high-quality, strictly anhydrous CrCl3(THF)3 to avoid a >50% loss in downstream catalytic efficiency caused by trace hydration.
CrCl3(THF)3 is the premier starting material for synthesizing PNP and SNS pincer chromium complexes. Its high solubility and labile THF ligands allow for rapid, high-yield coordination of complex proprietary ligands, which are subsequently activated by MAO to produce highly selective 1-hexene and 1-octene [1].
In the development of late-transition-metal and chromium-based polymerization catalysts, CrCl3(THF)3 enables mild, room-temperature coordination of diimine ligands. This avoids the severe thermal degradation of sterically hindered ligands that would occur if forced to react with insoluble anhydrous CrCl3 [2].
For highly selective carbon-carbon bond-forming reactions (such as the Nozaki-Hiyama-Kishi reaction), CrCl3(THF)3 serves as an ideal, organic-soluble source of Cr(III). It is easily reduced in situ to reactive Cr(II) species without the interfering moisture present in hydrated chromium salts [1].
Flammable;Irritant